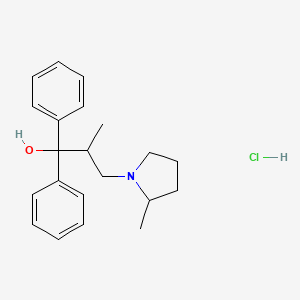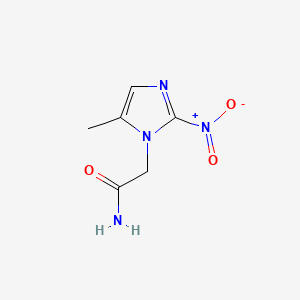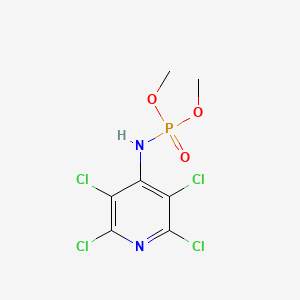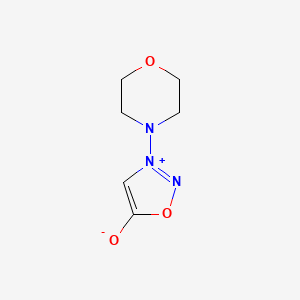![molecular formula C16H13N9 B14690412 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile CAS No. 35107-30-3](/img/structure/B14690412.png)
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile is a complex organic compound with a unique structure that includes a triazine ring, a triazene linkage, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile typically involves multiple steps. One common method starts with the preparation of 4,6-diamino-1,3,5-triazine, which is then reacted with 4-nitrobenzaldehyde to form an intermediate. This intermediate undergoes a triazene formation reaction with hydrazine hydrate, followed by a coupling reaction with benzonitrile under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3,5-triazine: A precursor in the synthesis of the compound.
Benzonitrile: A structural component of the compound.
Triazene derivatives: Compounds with similar triazene linkages.
Uniqueness
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile is unique due to its combination of a triazine ring, triazene linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
35107-30-3 |
|---|---|
Molecular Formula |
C16H13N9 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H13N9/c17-9-11-3-1-2-4-13(11)24-25-23-12-7-5-10(6-8-12)14-20-15(18)22-16(19)21-14/h1-8H,(H,23,24)(H4,18,19,20,21,22) |
InChI Key |
JEQFNVNKRPIZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



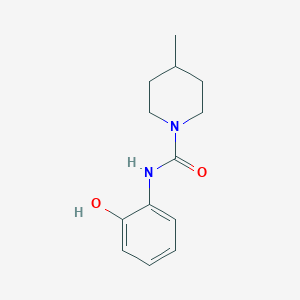
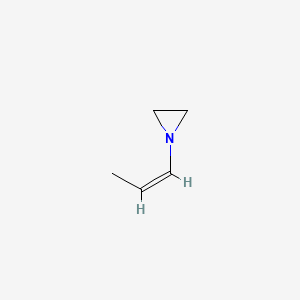
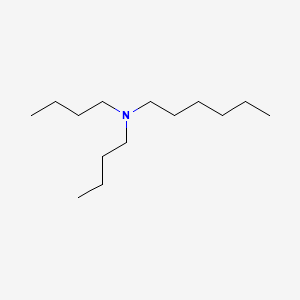
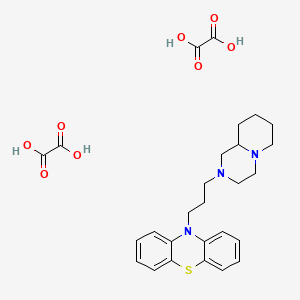
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

